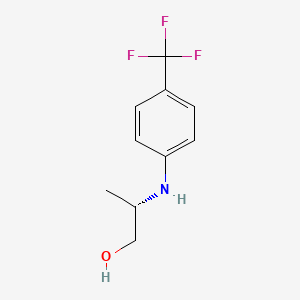

(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol

Description

(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is a chiral amino alcohol featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. This compound is of interest due to the unique electronic and steric properties imparted by the -CF₃ group, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

(2S)-2-[4-(trifluoromethyl)anilino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-7(6-15)14-9-4-2-8(3-5-9)10(11,12)13/h2-5,7,14-15H,6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXCVJNYASROGT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972812 | |

| Record name | 2-[4-(Trifluoromethyl)anilino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572923-22-9 | |

| Record name | 2-[4-(Trifluoromethyl)anilino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethyl aniline and (S)-propylene oxide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include Lewis acids like boron trifluoride etherate.

Reaction Steps: The reaction proceeds through the nucleophilic attack of the amino group on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol and analogs from the evidence:

- Trifluoromethyl vs. Methoxy: The -CF₃ group is strongly electron-withdrawing, which may reduce electron density at the aromatic ring and influence binding interactions in biological systems.

- Amino Alcohol vs. Simple Alcohol: The amino group in the target compound introduces hydrogen-bonding capability, which is absent in the isobutylphenyl alcohol from .

Biological Activity

(S)-2-(4-Trifluoromethylphenylamino)propan-1-ol, a compound featuring a trifluoromethyl group attached to an aromatic amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol

- CAS Number : 572923-22-9

- Molecular Weight : 209.59 g/mol

This compound is recognized for its unique structural features, which contribute to its interactions with biological systems.

The biological activity of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is primarily attributed to its ability to interact with various molecular targets through:

- Non-covalent interactions : These include hydrogen bonding, hydrophobic interactions, and electrostatic forces that can modulate enzyme and receptor activities.

- Inhibition of specific pathways : The compound may inhibit certain enzymatic pathways involved in disease processes, particularly in cancer and microbial infections.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for the compound against Staphylococcus aureus and Enterococcus faecalis , showing promising activity comparable to standard antibiotics like ampicillin and isoniazid .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.070 - 8.95 |

| Enterococcus faecalis | 4.66 - 35.8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including:

- Human monocytic leukemia cells (THP-1) : IC50 values ranged from 1.4 to >10 µM, indicating significant cytotoxicity that correlates with lipophilicity .

Case Studies

-

Study on Antimicrobial Activity :

A study assessed the efficacy of several derivatives of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol against clinical isolates of MRSA and vancomycin-resistant E. faecalis. The results indicated that certain derivatives exhibited strong antimicrobial activity, with MIC values significantly lower than those of standard treatments . -

Cytotoxicity Assessment :

In another study focusing on the anticancer effects, compounds derived from (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol were tested against various cancer cell lines. The findings suggested that modifications in the molecular structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Structure-Activity Relationships (SAR)

The biological activity of (S)-2-(4-Trifluoromethylphenylamino)propan-1-ol is influenced by its structural characteristics:

- Trifluoromethyl group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Amino group : Plays a crucial role in forming hydrogen bonds with target enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.